molecular formula C12H17ClN2S B114277 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride CAS No. 142937-20-0

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride

Cat. No. B114277
M. Wt: 256.8 g/mol
InChI Key: BCKZDNKRAWKLBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride, also known as TMB-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-Cl is a quaternary ammonium salt that is commonly used as a reagent for the detection of primary amines in biological samples.

Scientific Research Applications

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride has numerous applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a reagent for the detection of primary amines in biological samples, such as proteins and peptides. 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride reacts with primary amines to form stable thiourea adducts, which can be easily detected using spectrophotometric methods. This makes 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride a valuable tool for studying protein-protein interactions, enzyme kinetics, and other biochemical processes.

Mechanism Of Action

The mechanism of action of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride involves the reaction of the isothiocyanate group with primary amines to form stable thiourea adducts. The reaction is highly specific for primary amines and does not react with secondary or tertiary amines. This makes 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride a highly selective reagent for the detection of primary amines in biological samples.

Biochemical And Physiological Effects

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is commonly used in laboratory experiments. However, it is important to handle 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride with care and follow proper safety protocols to avoid any potential hazards.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments is its high specificity for primary amines. This makes it a valuable tool for studying protein-protein interactions and other biochemical processes that involve primary amines. Additionally, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is a relatively inexpensive reagent that can be easily synthesized in the laboratory.
However, there are also some limitations to using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments. One of the main limitations is its sensitivity to pH and temperature. 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is only stable at acidic pH and can be easily hydrolyzed at higher pH values. Additionally, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is sensitive to temperature and should be stored at -20°C to maintain its stability.

Future Directions

There are numerous future directions for research involving 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride. One potential area of research is the development of new methods for detecting primary amines using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride. This could involve the modification of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride to improve its sensitivity, selectivity, and stability under different conditions. Another area of research is the application of 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in the development of new diagnostic tools for detecting primary amines in biological samples.
Conclusion
In conclusion, 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is a valuable reagent for the detection of primary amines in biological samples. Its high specificity and selectivity make it a valuable tool for studying protein-protein interactions and other biochemical processes. The synthesis method for 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride is relatively simple and can be easily scaled up for large-scale production. While there are some limitations to using 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in laboratory experiments, its potential applications in scientific research make it an important area of study for future research.

Synthesis Methods

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride can be synthesized through a simple and efficient method that involves the reaction of 4-isothiocyanato-N,N,N-trimethylaniline with hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride in its pure form. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

properties

IUPAC Name

2-(4-isothiocyanatophenyl)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2S.ClH/c1-14(2,3)9-8-11-4-6-12(7-5-11)13-10-15;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKZDNKRAWKLBB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC=C(C=C1)N=C=S.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931695
Record name 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanato-N,N,N-trimethylbenzeneethanaminium chloride

CAS RN

142937-20-0
Record name 3-(4'-(Ethylene-N,N,N-trimethylamino)phenyl)-2-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142937200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Isothiocyanatophenyl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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